1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex heterocyclic compound notable for its structural features and potential applications in various scientific fields. Its structure incorporates a pyrazole ring, which is substituted with an isopropyl group and a pyridinyl group, making it a subject of interest in medicinal chemistry and materials science. The compound's unique characteristics allow it to interact with specific biological targets, leading to various potential therapeutic effects.
The compound can be synthesized through various chemical methods, primarily involving the reaction of hydrazine derivatives with 1,3-diketones, followed by modifications to introduce the desired substituents. It has been cataloged under multiple chemical databases, including BenchChem and ChemicalBook, providing detailed information on its properties and synthesis methods.
1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine falls under the category of heterocyclic compounds, specifically pyrazole derivatives. These compounds are known for their diverse biological activities and are widely researched for their potential applications in drug development.
The synthesis of 1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves:
The synthesis may utilize techniques such as:
The molecular formula of 1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is with a molecular weight of 202.26 g/mol. The structure features:
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4 |
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | 2-propan-2-yl-5-pyridin-3-ylpyrazol-3-amine |
| InChI | InChI=1S/C11H14N4/c1-8(2)15... |
| Canonical SMILES | CC(C)N1C(=CC(=N1)C2=CN=CC=C2)N |
1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo several chemical reactions:
Types of Reactions:
Common reagents and conditions include:
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Reflux |
| Reduction | Sodium borohydride | Room temperature |
| Substitution | Halogens, alkyl halides | Microwave irradiation |
The mechanism of action for 1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
This interaction can lead to various biological effects, including potential therapeutic actions against diseases.
The compound exhibits typical physical properties associated with heterocyclic compounds, including:
Chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several scientific applications:
Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a drug candidate targeting specific biological pathways.
Industry: Utilized in developing new materials with unique properties, such as conductive polymers and advanced coatings.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: